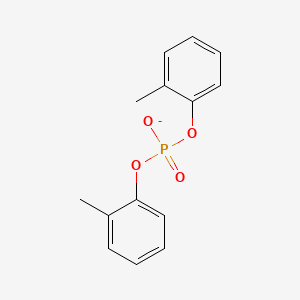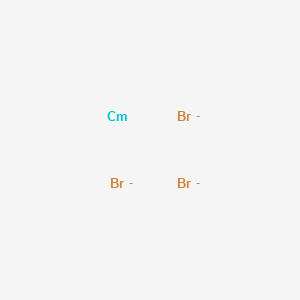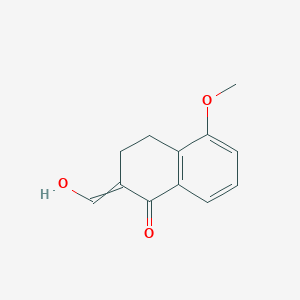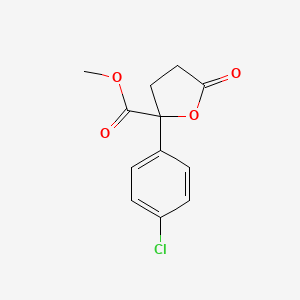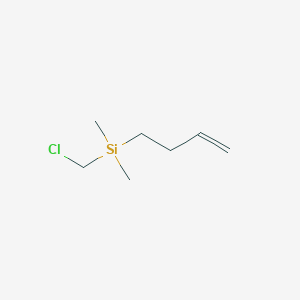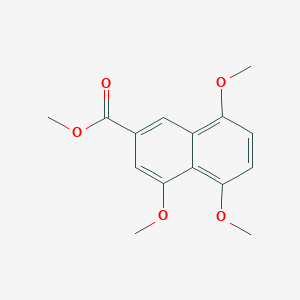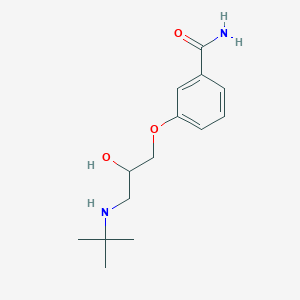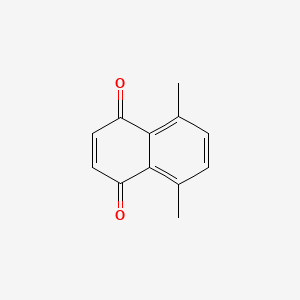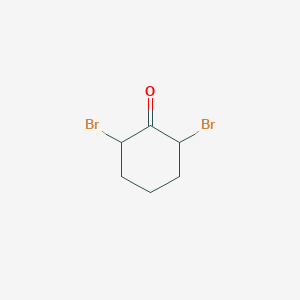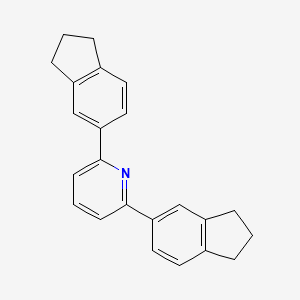![molecular formula C14H9ClS B14687322 Benzo[b]thiophene, 5-chloro-3-phenyl- CAS No. 28540-36-5](/img/structure/B14687322.png)
Benzo[b]thiophene, 5-chloro-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene, 5-chloro-3-phenyl- is a heterocyclic compound that belongs to the class of organosulfur compounds known as benzothiophenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring. The presence of a chlorine atom at the 5-position and a phenyl group at the 3-position makes this compound unique. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzo[b]thiophenes involves the aryne reaction with alkynyl sulfides. This one-step intermolecular reaction utilizes o-silylaryl triflates and alkynyl sulfides to produce a wide range of 3-substituted benzothiophenes . The reaction typically involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides on electrophilic aryne intermediates, followed by ring-closure .
Another method involves the intramolecular cyclization of o-alkinylthioanisoles, which regioselectively produces benzothiophenes . Additionally, the Claisen rearrangement reaction has been employed to synthesize benzothiophenes .
Industrial Production Methods
Industrial production of benzo[b]thiophenes often involves the use of transition-metal catalyzed reactions. The use of environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur, has also been explored .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene, 5-chloro-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the benzothiophene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzothiophenes depending on the reagents used
Scientific Research Applications
Benzo[b]thiophene, 5-chloro-3-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[b]thiophene, 5-chloro-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of benzothiophenes have been shown to inhibit kinases, modulate estrogen receptors, and induce apoptosis in cancer cells . The compound’s effects are mediated through its binding to active sites of enzymes and receptors, leading to the modulation of various cellular processes .
Comparison with Similar Compounds
Benzo[b]thiophene, 5-chloro-3-phenyl- can be compared with other similar compounds, such as:
Benzo[c]thiophene: Another isomer of benzothiophene with different substitution patterns and properties.
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Benzofuran: A structurally similar compound with an oxygen atom instead of sulfur.
The uniqueness of benzo[b]thiophene, 5-chloro-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
28540-36-5 |
|---|---|
Molecular Formula |
C14H9ClS |
Molecular Weight |
244.74 g/mol |
IUPAC Name |
5-chloro-3-phenyl-1-benzothiophene |
InChI |
InChI=1S/C14H9ClS/c15-11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
AHSTUNKESURKDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


